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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833 Get Quote

Product Name: RS102895 hydrochloride

Mechanism of Action: A potent and selective antagonist of the C-C chemokine receptor 2

(CCR2).

Introduction
RS102895 hydrochloride is a small molecule inhibitor that specifically targets the CCR2

receptor, thereby blocking the downstream signaling initiated by its primary ligand, C-C motif

chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the

progression of various cancers.[1] It plays a significant role in promoting tumor growth,

angiogenesis, metastasis, and the recruitment of immunosuppressive cells, such as tumor-

associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the

tumor microenvironment (TME).[1][2] By inhibiting this pathway, RS102895 hydrochloride
serves as a valuable tool for cancer research, enabling the study of TME modulation and

offering a potential therapeutic strategy to enhance anti-tumor immunity.

Applications in Cancer Research
Inhibition of Primary Tumor Growth: Studies have shown that genetic or pharmacological

blockade of the CCL2-CCR2 axis can lead to reduced tumor growth. In a breast cancer

mouse model, the deletion of Ccr2 in cancer cells resulted in significantly slower tumor

growth rates and longer survival.[3]
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Modulation of the Tumor Microenvironment: RS102895 hydrochloride can prevent the

recruitment of CCR2-expressing inflammatory monocytes and macrophages to the tumor

site.[1][3] This action can shift the TME from an immunosuppressive to an immune-active

state, making cancer cells more susceptible to immune-mediated destruction.

Sensitization to Immunotherapy: By blocking the recruitment of immunosuppressive myeloid

cells, RS102895 hydrochloride can render cancer cells more sensitive to cytotoxic T

lymphocyte (CTL)-mediated killing.[3] This suggests its potential use in combination with

other immunotherapies.

Reduction of Cancer Cell Migration and Invasion: The CCL2-CCR2 axis is known to promote

cancer cell migration. RS102895 has been shown to attenuate the migratory and invasive

capabilities of breast cancer cells, partly through the downregulation of matrix

metalloproteinase-9 (MMP-9).[1]

Amelioration of Cancer-Related Complications: In a rat model of bone cancer pain,

RS102895 hydrochloride demonstrated the ability to reverse pain-related thresholds,

suggesting its utility in studying and potentially treating cancer-associated symptoms.[4]

Data Presentation
Table 1: Pharmacological Profile of RS102895
Hydrochloride

Target Action IC₅₀ Value Selectivity Reference

CCR2 Antagonist 360 nM
Selective vs.

CCR1
[4][5][6]

CCR1 No effect >17.8 µM -

Human α1a

Receptor
Inhibitor 130 nM Off-target [4][5][6]

Human α1d

Receptor
Inhibitor 320 nM Off-target [4][5][6]

Rat 5-HT1a

Receptor
Inhibitor 470 nM Off-target [4][5][6]
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Table 2: Summary of In Vitro Experimental Data
Cell Type Concentration Observed Effect Reference

High Glucose-

stimulated Mesangial

Cells

1 µM, 10 µM

Blocked fibronectin

and type IV collagen

expression.

[5]

MMTV-PyMT-

chOVA;Ccr2+/+

Cancer Cells

Not specified
Increased sensitivity

to OVA-specific CTLs.
[3]

Peritoneal Leukocytes 1 µM - 350 µM
Inhibited chemotaxis

toward CCL2.
[6]

Table 3: Summary of In Vivo Experimental Data
Animal Model Dosing Regimen Observed Effect Reference

Rats with Bone

Cancer Pain
3 g/L (intrathecal)

Reversed pain

threshold after 12

days.

[4]

Mouse Vaccination

Model
5 mg/kg (i.p.) every 6h

Blocked monocyte

migration to lymph

nodes; enhanced

vaccine response.

[7]

Breast Cancer Mouse

Model (MMTV-PyMT)
Not specified

Deletion of Ccr2

reduced tumor growth

rates.

[3]

Signaling Pathways and Mechanisms
The primary mechanism of RS102895 hydrochloride is the competitive antagonism of the

CCR2 receptor. This action blocks the recruitment of CCR2+ immunosuppressive cells and

inhibits pro-tumorigenic signaling within cancer cells themselves.
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Caption: Inhibition of the CCL2-CCR2 signaling pathway by RS102895 hydrochloride.

The CCL2 ligand, secreted by tumor and stromal cells, binds to the CCR2 receptor on various

cells within the TME, including cancer cells and immunosuppressive myeloid cells.[1] This

activation triggers downstream signaling cascades like PI3K/Akt and MAPK, promoting cell

proliferation, survival, and migration.[2][8] RS102895 hydrochloride competitively binds to

CCR2, preventing CCL2-mediated activation and thereby inhibiting these pro-tumorigenic

cellular responses.

Experimental Protocols
Protocol 1: In Vitro Cell Migration (Chemotaxis) Assay
This protocol describes a method to assess the inhibitory effect of RS102895 hydrochloride
on CCL2-induced cell migration using a Boyden chamber assay.
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Caption: Workflow for an in vitro chemotaxis assay using RS102895 hydrochloride.

Methodology:

Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes, primary

macrophages) to 80% confluency. Harvest the cells and resuspend them in serum-free

media. Starve the cells for 2-4 hours at 37°C.

Compound Preparation: Prepare a stock solution of RS102895 hydrochloride in DMSO.

Dilute to desired final concentrations (e.g., 100 nM, 1 µM, 10 µM) in serum-free media.

Ensure the final DMSO concentration is consistent across all conditions and does not

exceed 0.1%.

Pre-treatment: Incubate the starved cells with the various concentrations of RS102895
hydrochloride or vehicle control (DMSO) for 30 minutes at 37°C.[6]

Assay Setup:

Add media containing a chemoattractant (e.g., 50 ng/mL recombinant human CCL2) to the

lower wells of a 24-well Boyden chamber plate. Include a negative control with serum-free

media only.

Place the porous inserts (e.g., 8 µm pore size) into the wells.

Add 1x10⁵ pre-treated cells in 100 µL of serum-free media to the upper chamber of each

insert.

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell

type (e.g., 4 hours for monocytes).

Quantification:

Carefully remove the inserts from the wells.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.
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Stain the cells with 0.1% Crystal Violet for 20 minutes.

Wash the inserts with water and allow them to air dry.

Count the migrated cells in several representative fields of view under a microscope or

elute the dye and measure absorbance.

Data Analysis: Compare the number of migrated cells in the RS102895-treated groups to the

vehicle-treated positive control (CCL2 alone).

Protocol 2: In Vivo Tumor Growth Inhibition Study
(Mouse Model)
This protocol outlines a general procedure to evaluate the efficacy of RS102895
hydrochloride in a syngeneic or xenograft mouse tumor model.

Caption: General workflow for an in vivo tumor growth study with RS102895 HCl.

Methodology:

Animal Model: Use appropriate mice (e.g., BALB/c for 4T1 syngeneic breast cancer model).

All procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).

Tumor Cell Implantation: Inject 1x10⁶ 4T1 cancer cells suspended in 50 µL of PBS/Matrigel

into the fourth mammary fat pad of female BALB/c mice.

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach

an average volume of 50-100 mm³, randomize the mice into at least two groups (n=8-10

mice/group):

Group 1: Vehicle Control (e.g., sterile PBS or a suitable vehicle for the drug formulation).

Group 2: RS102895 hydrochloride.

Drug Preparation and Administration:

Prepare RS102895 hydrochloride in a sterile vehicle suitable for injection.
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Based on pharmacokinetic studies, an optimized dosing regimen may be required. For

example, administer 5 mg/kg via intraperitoneal (i.p.) injection every 6 hours to maintain

active plasma levels.[7]

Monitoring:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health status throughout the study.

Endpoint and Tissue Analysis:

Euthanize mice when tumors reach the predetermined endpoint size or at the end of the

study period.

Harvest primary tumors, blood, and metastatic organs (e.g., lungs, lymph nodes).

Process tissues for downstream analysis:

Flow Cytometry: Digest tumors to create single-cell suspensions and analyze the

immune cell populations (e.g., CD45+, F4/80+, CD11b+, Gr-1+) to quantify the

infiltration of macrophages and MDSCs.

Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin to stain for

markers of interest (e.g., CD68 for macrophages, Ki-67 for proliferation).

Protocol 3: Preparation of RS102895 Hydrochloride
Stock Solutions
Materials:

RS102895 hydrochloride powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes
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Procedure for a 10 mM Stock Solution:

Calculation: The molecular weight of RS102895 hydrochloride is 426.86 g/mol .[4] To make

1 mL of a 10 mM stock solution, you will need:

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 426.86 g/mol * (1000 mg / 1 g) = 4.27

mg

Weighing: Carefully weigh out 4.27 mg of RS102895 hydrochloride powder.

Dissolving: Add 1 mL of anhydrous DMSO to the powder.

Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be

clear.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up

to 6 months).[4]

Note for Working Solutions: When preparing working solutions for cell culture, dilute the DMSO

stock in the appropriate media. Ensure the final concentration of DMSO in the culture does not

exceed a level toxic to the cells (typically ≤ 0.1%).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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